1-(Cyanomethyl)cyclohexanecarbonitrile

Biocatalysis Gabapentin intermediate Regioselective nitrile hydration

Traditional chemical hydrolysis of cyclohexane dinitriles yields intractable mixtures of diacid, monoacid, and unreacted starting material, obstructing efficient gabapentin API manufacture. 1-(Cyanomethyl)cyclohexanecarbonitrile (CAS 4172-99-0) resolves this with its geminal (1,1-) dinitrile architecture-the sole substrate enabling nitrilase-catalyzed 100% regioselective monohydrolysis. • 100% regioselective conversion at up to 6.0 mol·L⁻¹ substrate loading; product titer reaches 966.7 g·L⁻¹ • Enables 79% E-factor reduction (11.5 vs. 55.7) versus traditional chemical gabapentin process • Supplied at ≥95% purity with full characterization data; optional USP/EP pharmacopeial traceability for ANDA impurity profiling per ICH Q3A/Q3B

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 4172-99-0
Cat. No. B022693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyanomethyl)cyclohexanecarbonitrile
CAS4172-99-0
Synonyms1-Cyanocyclohexaneacetonitrile;  1-Cyanomethyl-1-cyclohexanenitrile; 
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC#N)C#N
InChIInChI=1S/C9H12N2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-6H2
InChIKeyCYMZDPHCBAWUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / 5 g / 25 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyanomethyl)cyclohexanecarbonitrile: Key Intermediate for Gabapentin and Impurity Control


1-(Cyanomethyl)cyclohexanecarbonitrile (also known as 1-cyanocyclohexaneacetonitrile or Gabapentin Related Bis-nitrile) is a cyclohexane-derived geminal α,ω-dinitrile with molecular formula C₉H₁₂N₂ and molecular weight 148.20 g·mol⁻¹ [1]. It is a white to off-white crystalline solid with a melting point of 84–86 °C and an XLogP3 of 1.6 [1]. Unlike the more common 1,4-dicyanocyclohexane isomer used in polymer synthesis, this compound bears both nitrile groups on the same cyclohexane carbon—a structural feature that is indispensable for its role as the penultimate intermediate in the manufacture of the antiepileptic drug gabapentin [2].

1-(Cyanomethyl)cyclohexanecarbonitrile: Irreplaceable vs. Other Cyclohexane Dinitriles


The geminal (1,1-) arrangement of the two nitrile groups in 1-(cyanomethyl)cyclohexanecarbonitrile is an absolute structural requirement for the regioselective enzymatic hydrolysis that constitutes the critical step in modern gabapentin synthesis. Isomeric cyclohexane dinitriles—such as 1,4-dicyanocyclohexane (used in polyamide production) or 1,2- and 1,3-analogs—place the nitrile groups on different ring carbons and cannot undergo the same selective monohydrolysis to 1-cyanocyclohexaneacetic acid, the direct gabapentin precursor [1]. Furthermore, chemical (non-enzymatic) hydrolysis of dinitriles is inherently non-selective and yields intractable mixtures of diacid, monoacid, and unreacted starting material, making selective chemical hydration of this substrate class “virtually impossible” [1]. The chemoenzymatic route built around this specific dinitrile reduces the E-factor (excludes water) from 55.7 for the traditional chemical process to 11.5, a 79% reduction in waste intensity that is unattainable with any other cyclohexane dinitrile scaffold [2].

1-(Cyanomethyl)cyclohexanecarbonitrile: Quantitative Evidence vs. Closest Analogs


Regioselective Enzymatic Hydration vs. Chemical Hydrolysis

The geminal dinitrile 1-cyanocyclohexaneacetonitrile (1-CCHAN) undergoes 100% regioselective hydration to 1-cyanocyclohexaneacetamide when treated with Rhodococcus aetherivorans ZJB1208 nitrile hydratase, whereas chemical hydrolysis of this or any other dinitrile yields uncontrolled mixtures of monoacid, diacid, and unreacted starting material [1]. The fed-batch biotransformation achieves a product concentration of 966.7 g·L⁻¹ with a biocatalyst yield of 204.2 g_product·g_catalyst⁻¹ at a substrate loading of 864 g·L⁻¹ (6.0 mol·L⁻¹) [1]. A comparable nitrilase-based process converts 1.0 M substrate with 92.1 ± 3.2% yield within 4 h [2].

Biocatalysis Gabapentin intermediate Regioselective nitrile hydration

E-Factor Comparison: Chemoenzymatic vs. Traditional Process

The chemoenzymatic gabapentin route that starts from 1-cyanocyclohexaneacetonitrile achieves an E-factor (excluding water) of 11.5, compared to 55.7 for the previously established chemical manufacturing process—a 79% reduction in waste per unit product [1]. In this process, immobilized whole cells expressing engineered nitrilase convert the dinitrile to 1-cyanocyclohexaneacetic acid with 100% conversion in 8 h per batch, and the cyanoacid is subsequently hydrogenated to gabapentin [1].

Green chemistry Process mass intensity Gabapentin manufacturing

One-Pot Synthesis: Yield and Purity Advantage over Multi-Step Routes

A recently patented one-pot process for 1-(cyanomethyl)cyclohexane-1-carbonitrile achieves 90.1% molar yield with 99.5% GC purity directly from cyclohexanone and ethyl cyanoacetate [1]. This compares favorably with the prior art: a two-step literature method (Bioorg. Med. Chem. Lett. 2006) gives only 87% and 69% yields in the two respective steps (≈60% overall), while another route (Adv. Synth. Catal. 2007) reports 95% and 70% yields (≈66.5% overall) and requires column chromatography for intermediate purification [1].

One-pot synthesis Process chemistry Gabapentin intermediate manufacture

Melting Point Differentiation vs. 1,4-Dicyanocyclohexane

1-(Cyanomethyl)cyclohexanecarbonitrile exhibits a melting point range of 84–86 °C , significantly lower than the 141 °C melting point reported by CAS Common Chemistry for 1,4-cyclohexanedicarbonitrile (1,4-dicyanocyclohexane) [1]. The lower melting point facilitates melt-processing, solvent-mediated crystallization, and drying operations during both laboratory-scale purification and industrial handling. Additionally, the target compound has a molecular weight of 148.20 g·mol⁻¹ (C₉H₁₂N₂) versus 134.18 g·mol⁻¹ (C₈H₁₀N₂) for 1,4-dicyanocyclohexane, reflecting the extra methylene spacer in the cyanomethyl substituent that is structurally essential for the gabapentin carbon skeleton [1].

Physicochemical properties Solid-state characterization Purification

Gabapentin Impurity Reference Standard for ANDA Submissions

1-(Cyanomethyl)cyclohexanecarbonitrile is officially listed as Gabapentin Di-Nitrile Impurity (Gabapentin Related Bis-nitrile) and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. Traceability against USP or EP pharmacopeial standards can be provided upon request, a feature not available for generic cyclohexane dinitriles procured for non-pharmaceutical applications [1].

Pharmaceutical reference standard Impurity analysis ANDA submission

1-(Cyanomethyl)cyclohexanecarbonitrile: Application Scenarios


Chemoenzymatic Gabapentin Manufacturing via Regioselective Hydrolysis

The geminal dinitrile structure of 1-(cyanomethyl)cyclohexanecarbonitrile is the sole substrate that enables 100% regioselective enzymatic conversion to 1-cyanocyclohexaneacetic acid at multi-molar concentrations (up to 6.0 mol·L⁻¹ substrate loading) with product titers reaching 966.7 g·L⁻¹ [1]. The chemoenzymatic route using this compound delivers an E-factor of 11.5, a 79% reduction compared with the traditional chemical gabapentin process (E-factor 55.7), making it the preferred starting material for any manufacturer seeking a sustainable, high-productivity gabapentin synthesis [2].

Reference Standard for Gabapentin ANDA/QC Workflows

As the designated Gabapentin Di-Nitrile Impurity (Gabapentin Related Bis-nitrile), 1-(cyanomethyl)cyclohexanecarbonitrile is the appropriate reference standard for HPLC/GC impurity profiling of gabapentin drug substance and finished product. It is supplied with full characterization data and optional traceability to USP/EP pharmacopeial standards, meeting ICH Q3A/Q3B requirements for impurity identification and quantification in ANDA submissions [1].

One-Pot Industrial-Scale Synthesis for Cost-Effective Manufacturing

Manufacturers adopting the patented one-pot process can produce this compound at 90.1% molar yield and 99.5% GC purity directly from cyclohexanone and ethyl cyanoacetate, eliminating multi-step isolation and chromatographic purification required by older methods (which achieve only ~60–67% overall yield) [1]. This translates to lower cost of goods and higher throughput for procurement at metric-ton scale.

Differentiation from Polymer-Grade 1,4-Dicyanocyclohexane

The target compound's melting point (84–86 °C) and molecular weight (148.20 g·mol⁻¹, C₉H₁₂N₂) unambiguously distinguish it from 1,4-dicyanocyclohexane (mp 141 °C; MW 134.18 g·mol⁻¹, C₈H₁₀N₂), which is used for polyamide production and is unsuitable for pharmaceutical intermediate applications. This differentiation prevents cross-contamination and mis-shipment in chemical supply chains [1][2].

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